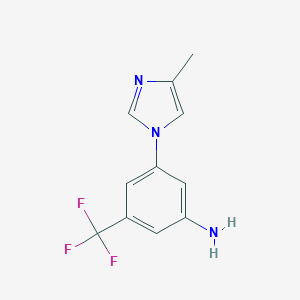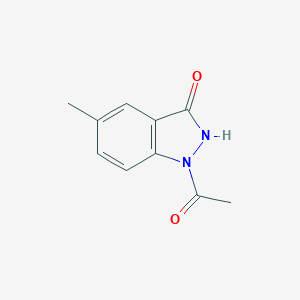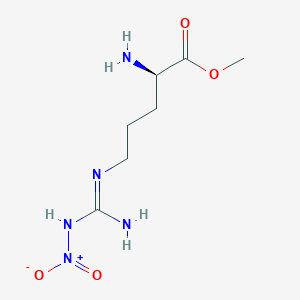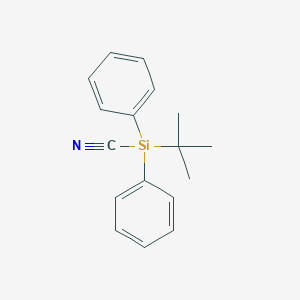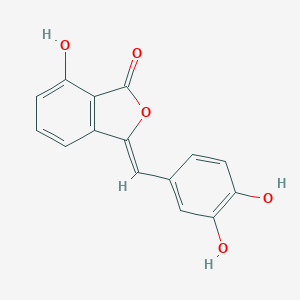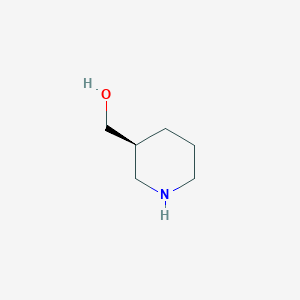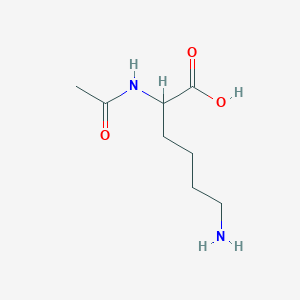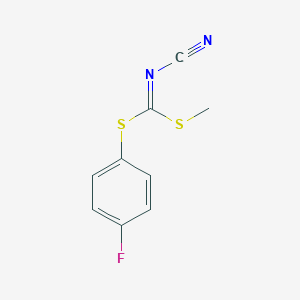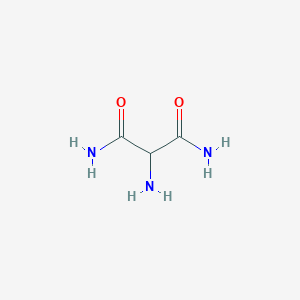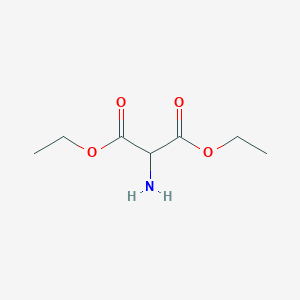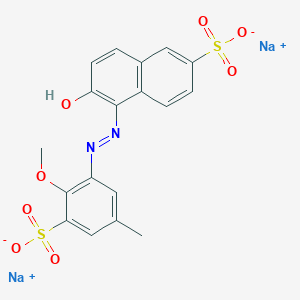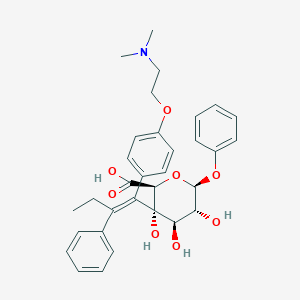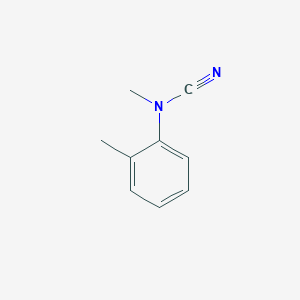
Methyl-(2-methylphenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(2-methylphenyl)cyanamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-(2-methylphenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of N-methyl-o-toluidine with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired cyanamide product .
Another method involves the iron-mediated desulfurization of isothiocyanates. This multi-component reaction is efficient and can be carried out under mild conditions, resulting in good to excellent yields of the target cyanamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-(2-methylphenyl)cyanamide undergoes various chemical reactions, including:
Hydrolysis: The cyanamide group can be hydrolyzed to form ureas, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Diaryliodonium triflates: Used for N-arylation reactions.
Bases: Such as sodium hydroxide, used in the hydrolysis of cyanamides.
Iron catalysts: Employed in the desulfurization of isothiocyanates to form cyanamides.
Major Products Formed
Disubstituted ureas: Formed through the hydrolysis of N-arylated cyanamides.
Aryl cyanamides: Resulting from N-arylation reactions.
Wissenschaftliche Forschungsanwendungen
Methyl-(2-methylphenyl)cyanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocycles, substituted ureas, and other complex organic molecules.
Pharmaceuticals: Cyanamide derivatives have shown potential as pharmacological agents, including inhibitors of enzymes such as cathepsin C and K, and phosphodiesterase 4 (PDE4).
Materials Science: Used in the development of functionalized materials and coordination compounds.
Wirkmechanismus
The mechanism of action of Methyl-(2-methylphenyl)cyanamide involves its reactivity with various nucleophiles and electrophiles. The cyano group can participate in nucleophilic addition reactions, while the nitrogen atom can undergo electrophilic substitution. These reactions enable the compound to form a wide range of derivatives with diverse chemical properties.
Vergleich Mit ähnlichen Verbindungen
Methyl-(2-methylphenyl)cyanamide can be compared with other cyanamide derivatives such as:
- N-methyl-N-(p-tolyl)cyanamide
- N-phenyl-N-methylcyanamide
- N-benzyl-N-methylcyanamide
These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. This compound is unique due to the presence of the o-tolyl group, which can affect its steric and electronic properties, making it suitable for specific applications in organic synthesis and pharmaceuticals .
Eigenschaften
CAS-Nummer |
153790-15-9 |
|---|---|
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
methyl-(2-methylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-8-5-3-4-6-9(8)11(2)7-10/h3-6H,1-2H3 |
InChI-Schlüssel |
XUPLRQAOWMPRMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C#N |
Kanonische SMILES |
CC1=CC=CC=C1N(C)C#N |
Synonyme |
Cyanamide, methyl(2-methylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


